(6-chloro-1H-indol-1-yl)acetic acid

Catalog No.
S824218
CAS No.
943654-33-9
M.F
C10H8ClNO2
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-chloro-1H-indol-1-yl)acetic acid

CAS Number

943654-33-9

Product Name

(6-chloro-1H-indol-1-yl)acetic acid

IUPAC Name

2-(6-chloroindol-1-yl)acetic acid

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)

InChI Key

OUXDBYYTCZPJLG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)Cl

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)Cl
  • Indole Derivatives in Drug Discovery: Due to their structural similarity to naturally occurring molecules, indole derivatives are under investigation for various therapeutic applications. Their diverse biological properties make them interesting candidates for drug discovery efforts. For instance, some indole derivatives exhibit anti-cancer properties [Source: A review of the therapeutic potential of indole derivatives as anticancer agents: ].

(6-chloro-1H-indol-1-yl)acetic acid has the chemical formula C10H8ClNO2 and is characterized by its indole structure with a chlorine substituent at the 6-position and an acetic acid moiety. This compound is notable for its unique structural features, which contribute to its biological and chemical properties. The InChI Key for this compound is GZKZVZLQKQKJDA-UHFFFAOYSA-N .

Typical of indole derivatives. It can participate in nucleophilic substitutions, acylation reactions, and coupling reactions. For instance, it can react with acetic anhydride to form esters or undergo cyclization under specific conditions . Additionally, (6-chloro-1H-indol-1-yl)acetic acid can be involved in metabolic transformations in biological systems .

(6-chloro-1H-indol-1-yl)acetic acid exhibits significant biological activities. Studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Its interaction with various biological targets suggests potential utility in treating conditions related to inflammation and pain .

Several methods are available for synthesizing (6-chloro-1H-indol-1-yl)acetic acid:

  • Starting from Indole Derivatives: One common method involves the reaction of 6-chloroindole with chloroacetic acid under acidic conditions.
  • Acetylation: The compound can also be synthesized through acetylation of 6-chloroindole followed by hydrolysis to yield the corresponding acetic acid derivative .

These methods highlight the versatility of indole chemistry in synthesizing various derivatives.

The applications of (6-chloro-1H-indol-1-yl)acetic acid are diverse:

  • Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development.
  • Biochemical Research: The compound serves as a useful reagent in studying indole derivatives and their biological effects.
  • Agriculture: There may be applications in plant growth regulation due to its structural similarity to auxins .

Interaction studies suggest that (6-chloro-1H-indol-1-yl)acetic acid can modulate various biochemical pathways. Investigations into its binding affinity with specific receptors have revealed insights into its mechanism of action, particularly in relation to inflammatory responses and pain modulation .

Several compounds share structural similarities with (6-chloro-1H-indol-1-yl)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-ChloroindoleChlorine at position 5Less complex than (6-chloro indole)
6-FluoroindoleFluorine at position 6Different halogen substitution
Indole Acetic AcidIndole structure with acetic acidLacks chlorine substitution

(6-chloro-1H-indol-1-yl)acetic acid is unique due to its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other indole derivatives.

XLogP3

2.3

Dates

Modify: 2023-08-16

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